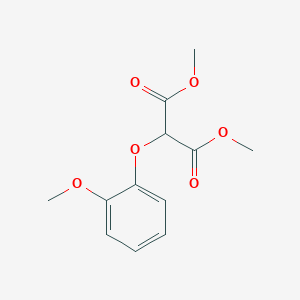

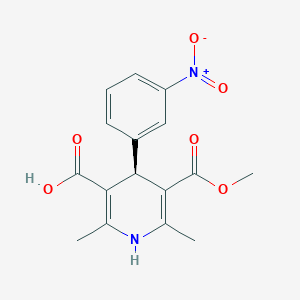

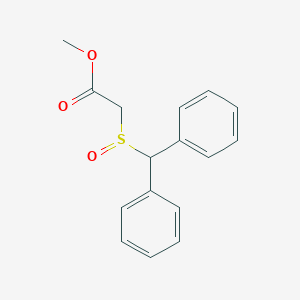

(4r)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound has been explored through various methodologies, including modified synthetic procedures under phase transfer catalysis. Li Ruo-qi et al. (2008) described a method where the target compound was obtained in a total yield of 81% using methanol as solvent under specific conditions (Li Ruo-qi, 2008). The stereoselectivity and potential as a calcium antagonist of similar compounds have also been studied, providing insight into the synthesis and application of these compounds in medicinal chemistry (K. Tamazawa et al., 1986).

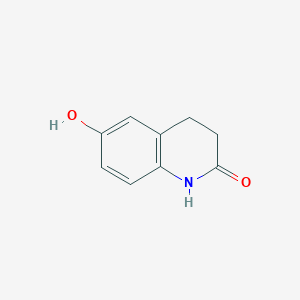

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives, including this compound, is crucial for their biological activity. Studies have determined the absolute configuration of enantiomers and diastereoisomers of related compounds, providing a foundation for understanding the molecular structure and its implications for pharmacological activity (K. Tamazawa et al., 1986).

Chemical Reactions and Properties

The electrochemical behavior of similar unsymmetrical dihydropyridines has been investigated, revealing insights into their reductive and oxidative transformations in protic mediums. Such studies are essential for understanding the chemical reactivity and potential applications of these compounds (J. David et al., 1995).

Physical Properties Analysis

Research into the crystal structures and pharmacological activities of calcium channel antagonists based on the dihydropyridine skeleton has provided valuable information on the relationship between the molecular structure, particularly the degree of ring puckering, and biological activity. This research helps in understanding how structural features influence the physical properties and efficacy of these compounds (R. Fossheim et al., 1982).

Chemical Properties Analysis

The synthesis and characterization of various dihydropyridine derivatives, including investigations into their crystal structure, spectroscopic properties, and chemical behavior, contribute to a comprehensive understanding of the chemical properties of these compounds. Such studies are pivotal for the development of new materials and drugs based on the dihydropyridine scaffold (M. Mahendra et al., 2004).

Wissenschaftliche Forschungsanwendungen

Conversion of Biomass to Valuable Chemicals

Research on the conversion of plant biomass to furan derivatives, such as 5-Hydroxymethylfurfural (HMF), and its derivatives, highlights the potential for biomass-derived compounds to serve as feedstocks for the chemical industry. These compounds can replace non-renewable hydrocarbon sources, offering sustainable alternatives for producing polymers, fuels, and other functional materials (Chernyshev, Kravchenko, & Ananikov, 2017). This context is relevant as it demonstrates the broader utility of complex organic compounds derived from or related to biomass in sustainable chemistry and materials science.

Advanced Oxidation Processes for Environmental Remediation

The degradation of pollutants like acetaminophen through advanced oxidation processes (AOPs) is another area of research. This work is essential for removing recalcitrant compounds from the environment, with implications for water treatment and environmental protection (Qutob, Hussein, Alamry, & Rafatullah, 2022). While not directly related to the specific compound , this research area underscores the importance of chemical transformations in addressing environmental challenges.

Bioactive Compounds from Plants

The study of natural carboxylic acids from plants and their bioactivities, including antioxidant and antimicrobial properties, is crucial. These studies provide insight into how structural variations among carboxylic acids influence their biological effects, which is pertinent for developing new pharmaceuticals and health-related applications (Godlewska-Żyłkiewicz et al., 2020). Understanding these relationships can inform the potential biological activities of complex carboxylic acids.

Bioremediation Using Microbial Strains

The bioremediation of pollutants like pyrene by Mycobacterium strains represents a critical strategy for mitigating environmental pollution. This research indicates the capacity of certain bacteria to degrade complex aromatic hydrocarbons, offering a path for cleaning up contaminated sites (Qutob, Rafatullah, Muhammad, Alosaimi, Alorfi, & Hussein, 2022). The degradation mechanisms and metabolic pathways explored in these studies could potentially apply to a wide range of complex organic molecules, including the one of interest.

Chemical Chaperones in Disease Treatment

The use of compounds like 4-phenylbutyric acid to mitigate endoplasmic reticulum stress and maintain proteostasis in cells highlights the therapeutic potential of chemical chaperones. This area of research is particularly relevant for treating diseases associated with protein misfolding and aggregation (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015). While the compound is not mentioned, the principles of using small molecules to influence cellular processes and stress responses may be relevant.

Eigenschaften

IUPAC Name |

(4R)-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7,14,17H,1-3H3,(H,19,20)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXPPUOCSLMCHK-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@H](C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353702 | |

| Record name | (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester | |

CAS RN |

76093-33-9 | |

| Record name | (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

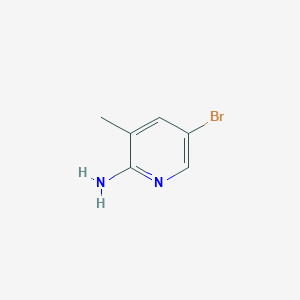

![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)